molecular formula C16H10FNO2 B274078 4-(3-Fluoroanilino)-1,2-naphthalenedione

4-(3-Fluoroanilino)-1,2-naphthalenedione

Cat. No. B274078
M. Wt: 267.25 g/mol
InChI Key: OPEFNCZGEZXRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoroanilino)-1,2-naphthalenedione, also known as FAN, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in depth. In

Mechanism of Action

The mechanism of action of 4-(3-Fluoroanilino)-1,2-naphthalenedione involves its ability to interact with specific targets in cells and tissues. This compound has been found to bind to proteins involved in cell signaling pathways, leading to the inhibition of these pathways and the induction of apoptosis. 4-(3-Fluoroanilino)-1,2-naphthalenedione has also been found to inhibit the activity of enzymes involved in oxidative stress, which can lead to the prevention of cell damage and the development of diseases.
Biochemical and Physiological Effects
4-(3-Fluoroanilino)-1,2-naphthalenedione has a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell signaling pathways, and inhibition of enzymes involved in oxidative stress. This compound has also been found to have anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in cells and tissues. In addition, 4-(3-Fluoroanilino)-1,2-naphthalenedione has been found to have potential neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-Fluoroanilino)-1,2-naphthalenedione in lab experiments is its ability to inhibit a variety of targets, making it a useful tool for investigating the function of specific proteins and enzymes. In addition, 4-(3-Fluoroanilino)-1,2-naphthalenedione is relatively easy to synthesize and is stable under a variety of conditions, making it a convenient compound to work with. However, there are also some limitations to using 4-(3-Fluoroanilino)-1,2-naphthalenedione in lab experiments. For example, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, 4-(3-Fluoroanilino)-1,2-naphthalenedione has not been extensively studied in vivo, so its effects in living organisms are not well understood.

Future Directions

There are many potential future directions for research on 4-(3-Fluoroanilino)-1,2-naphthalenedione. One area of interest is the development of 4-(3-Fluoroanilino)-1,2-naphthalenedione-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of 4-(3-Fluoroanilino)-1,2-naphthalenedione's effects in vivo, which could help to better understand its potential as a therapeutic agent. In addition, further studies are needed to determine the optimal conditions for using 4-(3-Fluoroanilino)-1,2-naphthalenedione in lab experiments and to investigate its potential limitations and toxicity. Overall, 4-(3-Fluoroanilino)-1,2-naphthalenedione is a promising compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of 4-(3-Fluoroanilino)-1,2-naphthalenedione involves a multistep process that begins with the reaction of 3-fluoroaniline with 1,2-naphthoquinone in the presence of a catalyst. This reaction produces an intermediate, which is then subjected to further reactions to yield the final product, 4-(3-Fluoroanilino)-1,2-naphthalenedione. The synthesis method of 4-(3-Fluoroanilino)-1,2-naphthalenedione has been optimized to improve the yield and purity of the compound, and it is now possible to produce 4-(3-Fluoroanilino)-1,2-naphthalenedione in large quantities for use in scientific research.

Scientific Research Applications

4-(3-Fluoroanilino)-1,2-naphthalenedione has been used in a variety of scientific research applications, including cancer research, drug discovery, and enzyme inhibition studies. In cancer research, 4-(3-Fluoroanilino)-1,2-naphthalenedione has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been investigated for its potential use in drug discovery, as it has been found to have activity against a variety of targets, including kinases and proteases. In addition, 4-(3-Fluoroanilino)-1,2-naphthalenedione has been studied as an inhibitor of enzymes involved in oxidative stress, which is a major contributor to many diseases.

properties

Product Name

4-(3-Fluoroanilino)-1,2-naphthalenedione

Molecular Formula

C16H10FNO2

Molecular Weight

267.25 g/mol

IUPAC Name

4-(3-fluoroanilino)naphthalene-1,2-dione

InChI

InChI=1S/C16H10FNO2/c17-10-4-3-5-11(8-10)18-14-9-15(19)16(20)13-7-2-1-6-12(13)14/h1-9,18H

InChI Key

OPEFNCZGEZXRJP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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